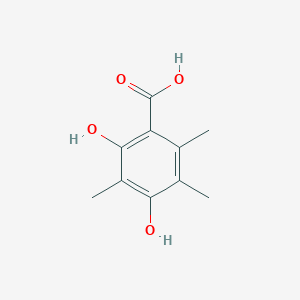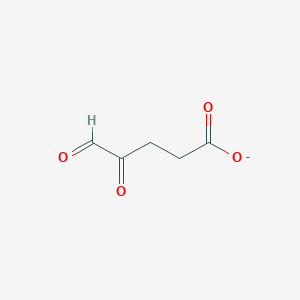
trans-3-decenoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Decenoyl-CoA, also known as (e)-S-3-decenoate or S-(3E)-3-decenoic acid, belongs to the class of organic compounds known as 3-enoyl coas. These are organic compounds containing a coenzyme A substructure linked to a 3-enoyl chain. Thus, this compound is considered to be a fatty ester lipid molecule. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from trans-dec-3-enoic acid.
Trans-dec-3-enoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-dec-3-enoic acid. It is a medium-chain fatty acyl-CoA, a trans-3-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a trans-dec-3-enoic acid. It is a conjugate acid of a trans-dec-3-enoyl-CoA(4-).
Aplicaciones Científicas De Investigación
1. Role in Fatty Acid Oxidation
trans-3-Decenoyl-CoA plays a significant role in fatty acid oxidation, specifically in the epimerization process. Research on Escherichia coli's fatty acid oxidation complex demonstrated that D-3-hydroxy-4-trans-decenoyl-CoA is rapidly dehydrated to 2-trans,4-trans-decadienoyl-CoA and then slowly hydrated to L-3-hydroxy-4-trans-decenoyl-CoA. This process involves epimerization of 3-hydroxyacyl-CoAs by a dehydration/hydration mechanism (Smeland, Cuebas, & Schulz, 1991).
2. Peroxisomal Fatty Acid Beta-Oxidation
This compound is crucial in the peroxisomal beta-oxidation of unsaturated fatty acids. A study found a novel D-(-)-3-hydroxyacyl-CoA hydro-lyase (previously termed epimerase) in cucumber seedlings, which catalyzes the conversion of 2-trans-enoyl-CoA into D-3-hydroxyacyl-CoA. This enzyme plays a key role in degrading unsaturated fatty acids with double bonds from even-numbered carbon atoms (Engeland & Kindl, 1991).
3. Interaction with Enzyme Systems
This compound interacts with various enzyme systems in bacteria and mammals. For instance, Escherichia coli enoyl acyl-carrier-protein reductase, which plays a role in fatty acid synthesis, was studied using trans-3-decenoyl thiol esters. This research provides insights into the steric course of reactions catalyzed by this enzyme (Saito et al., 1981).
4. Beta-Oxidation of Polyunsaturated Fatty Acids
Research has shown that 3-hydroxyacyl-CoA epimerases, found in rat liver peroxisomes and Escherichia coli, assist in the beta-oxidation of polyunsaturated fatty acids. These epimerases function as auxiliary enzymes in this process, aiding in the metabolism of certain fatty acid derivatives (Yang, Cuebas, & Schulz, 1986).
Propiedades
Número CAS |
6410-54-4 |
|---|---|
Fórmula molecular |
C31H52N7O17P3S |
Peso molecular |
919.8 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-3-enethioate |
InChI |
InChI=1S/C31H52N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h9-10,18-20,24-26,30,41-42H,4-8,11-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b10-9+/t20-,24-,25-,26+,30-/m1/s1 |
Clave InChI |
CQGVNMQHZQJNII-ZJZQAHHTSA-N |
SMILES isomérico |
CCCCCC/C=C/CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCCC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



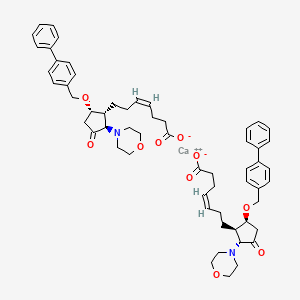

![1,3,4,9-Tetrahydropyrano[3,4-b]indole](/img/structure/B1258099.png)
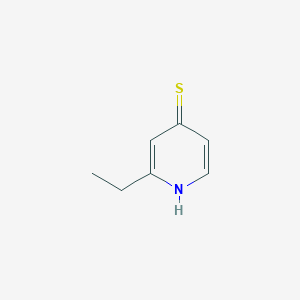
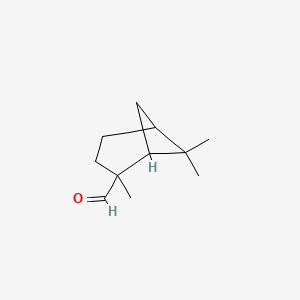
![N'-[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B1258104.png)
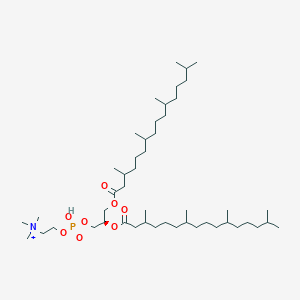

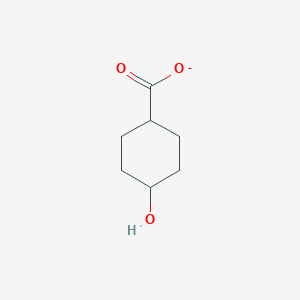
![(E)-3-(2-chlorophenyl)-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B1258112.png)
